molecular formula C14H13N5OS B2826944 5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one CAS No. 400074-84-2

5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one

Cat. No.: B2826944
CAS No.: 400074-84-2
M. Wt: 299.35
InChI Key: BJKBNYNHDUNECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one is a complex organic compound that features a triazole ring, a pyridinone moiety, and a benzyl group

Scientific Research Applications

5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available literature . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

Future Directions

The future directions for research on this compound are not specified in the available literature. Given its structural features, it could be of interest in the development of new pharmaceuticals or materials .

Preparation Methods

The synthesis of 5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one typically involves multi-step reactions. One common synthetic route includes the acid-promoted condensation reactions between 3-aryl-4-formylsydnones and N-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one include:

These compounds share similar structural features but differ in their functional groups and overall molecular architecture, which can lead to different chemical properties and applications.

Properties

IUPAC Name

5-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-benzylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c15-19-13(16-17-14(19)21)11-6-7-12(20)18(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKBNYNHDUNECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=NNC(=S)N3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.